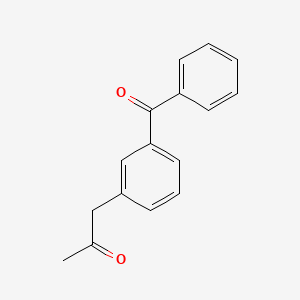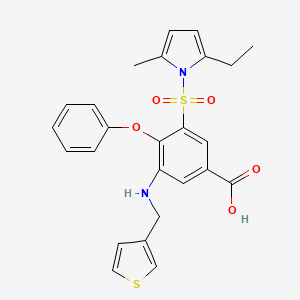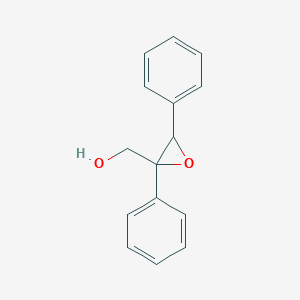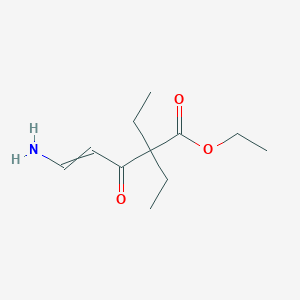![molecular formula C6H18N2O2Si B14434257 {3-[(2-Aminoethyl)amino]propyl}(methyl)silanediol CAS No. 83145-66-8](/img/structure/B14434257.png)
{3-[(2-Aminoethyl)amino]propyl}(methyl)silanediol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
{3-[(2-Aminoethyl)amino]propyl}(methyl)silanediol is a silane compound that contains both amino and silanol functional groups. This compound is known for its ability to act as a coupling agent, promoting adhesion between organic and inorganic materials. It is used in various applications, including adhesives, sealants, and coatings.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of {3-[(2-Aminoethyl)amino]propyl}(methyl)silanediol typically involves the reaction of 3-chloropropyl(methyl)silanediol with ethylenediamine. The reaction is carried out under anhydrous conditions to prevent the formation of unwanted by-products. The reaction can be represented as follows:
3-chloropropyl(methyl)silanediol+ethylenediamine→3-[(2-Aminoethyl)amino]propyl(methyl)silanediol+HCl
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, often involving purification steps such as distillation or recrystallization to remove impurities.
Analyse Chemischer Reaktionen
Types of Reactions
{3-[(2-Aminoethyl)amino]propyl}(methyl)silanediol undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The silanol group can participate in substitution reactions with other silanes or siloxanes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reactions are typically carried out in the presence of a catalyst such as platinum or palladium.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of siloxane polymers or other silane derivatives.
Wissenschaftliche Forschungsanwendungen
{3-[(2-Aminoethyl)amino]propyl}(methyl)silanediol has a wide range of applications in scientific research:
Chemistry: Used as a coupling agent in the synthesis of silane-based polymers and materials.
Biology: Employed in the functionalization of surfaces for biomolecule attachment.
Medicine: Utilized in drug delivery systems due to its ability to form stable bonds with various substrates.
Industry: Applied in adhesives, sealants, and coatings to enhance adhesion and durability.
Wirkmechanismus
The mechanism of action of {3-[(2-Aminoethyl)amino]propyl}(methyl)silanediol involves its ability to form covalent bonds with both organic and inorganic materials. The amino groups can react with various functional groups, while the silanol group can form siloxane bonds with other silanes or siloxanes. This dual functionality allows it to act as an effective coupling agent, promoting adhesion and enhancing the properties of the materials it is used with.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
{3-(2-Aminoethylamino)propyl}trimethoxysilane: Similar structure but with three methoxy groups instead of silanol.
{3-(2-Aminoethylamino)propyl}dimethoxymethylsilane: Contains two methoxy groups and one methyl group.
Uniqueness
{3-[(2-Aminoethyl)amino]propyl}(methyl)silanediol is unique due to its combination of amino and silanol functional groups, which provide versatile reactivity and strong adhesion properties. This makes it particularly useful in applications requiring robust and durable bonding between different materials.
Eigenschaften
CAS-Nummer |
83145-66-8 |
|---|---|
Molekularformel |
C6H18N2O2Si |
Molekulargewicht |
178.30 g/mol |
IUPAC-Name |
N'-[3-[dihydroxy(methyl)silyl]propyl]ethane-1,2-diamine |
InChI |
InChI=1S/C6H18N2O2Si/c1-11(9,10)6-2-4-8-5-3-7/h8-10H,2-7H2,1H3 |
InChI-Schlüssel |
MONHWDVGWZHKAO-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](CCCNCCN)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![4,9-Dimethoxy-7-undecyl-5H-furo[3,2-g][1]benzopyran-5-one](/img/structure/B14434233.png)

![3-[Dimethyl(octadecyl)silyl]-N-(1-phenylethyl)propanamide](/img/structure/B14434249.png)



![5,6-Dihydro-2H-cyclopenta[d][1,2]thiazol-3(4H)-one](/img/structure/B14434287.png)
